molecular formula C9H11NO3 B14466602 3-(Dimethylamino)-2-hydroxybenzoic acid CAS No. 67127-88-2

3-(Dimethylamino)-2-hydroxybenzoic acid

Katalognummer: B14466602
CAS-Nummer: 67127-88-2
Molekulargewicht: 181.19 g/mol
InChI-Schlüssel: MCTTXFMIBVXKKU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(Dimethylamino)-2-hydroxybenzoic acid (CAS: 23050-91-1, C₉H₁₁NO₃) is a benzoic acid derivative featuring a dimethylamino group at the 3-position and a hydroxyl group at the 2-position of the aromatic ring. This compound is structurally distinct due to the electron-donating dimethylamino group, which influences its acidity, solubility, and reactivity. It is primarily used in pharmacological research and as a synthetic precursor for bioactive molecules .

Eigenschaften

CAS-Nummer

67127-88-2

Molekularformel

C9H11NO3

Molekulargewicht

181.19 g/mol

IUPAC-Name

3-(dimethylamino)-2-hydroxybenzoic acid

InChI

InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13)

InChI-Schlüssel

MCTTXFMIBVXKKU-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1=CC=CC(=C1O)C(=O)O

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.

    Reduction: 3-(Dimethylamino)benzoic acid.

    Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

Wirkmechanismus

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Dimethylamino)-2-hydroxybenzoic Acid

  • Structural Difference: The dimethylamino group is at the 4-position instead of the 3-position.
  • Physicochemical Properties: Acidity: The 3-dimethylamino isomer (target compound) has a lower pKa (~2.5) due to intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups, whereas the 4-isomer (pKa ~3.1) lacks this stabilization . Solubility: The 3-isomer exhibits higher aqueous solubility (25 mg/mL) compared to the 4-isomer (18 mg/mL) due to enhanced polar interactions .
  • Synthetic Yield : The 3-isomer is synthesized in 95% purity via direct amination, while the 4-isomer requires additional purification steps, reducing yield to ~85% .

Halogenated Derivatives

describes brominated and chlorinated analogs of 2-hydroxybenzoic acid (e.g., Compounds 20–27):

  • 5-Bromo-2-hydroxy-3-acryloylbenzoic acid derivatives: Melting Points: Range from 194°C to 250°C, higher than the target compound (mp ~180°C) due to halogen-induced crystallinity . Bioactivity: These derivatives show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas the dimethylamino analog lacks significant antimicrobial effects but exhibits kinase inhibition .

Amino-Substituted Analogs

  • 3,5-Diamino-2-hydroxybenzoic Acid (CAS: 112725-89-0): Acidity: The additional amino group increases acidity (pKa ~1.9) compared to the target compound . Applications: Used as a chelating agent in metal catalysis, unlike the dimethylamino analog, which is more suited for drug delivery .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

  • Structure: Features two hydroxyl groups at 3,4-positions and a propenoic acid side chain.
  • Antioxidant Activity: Caffeic acid exhibits stronger radical scavenging (IC₅₀: 5 µM) than the dimethylamino analog (IC₅₀: >100 µM) due to catechol moiety .
  • Metabolic Fate : Caffeic acid is rapidly metabolized in microbial assays (100% substrate utilization), whereas 2-hydroxybenzoic acid derivatives (including the target compound) show negligible metabolic activity (0% utilization in floodplain soils) .

Data Tables

Table 1: Physicochemical Properties

Compound Melting Point (°C) pKa Solubility (mg/mL) Bioactivity (IC₅₀/MIC)
3-(Dimethylamino)-2-HBA 180 2.5 25 Kinase inhibition (10 µM)
4-(Dimethylamino)-2-HBA 165 3.1 18 N/A
5-Bromo-2-hydroxy-3-acryloyl 194–250 2.8 5–10 Antimicrobial (8–32 µg/mL)
Caffeic Acid 223 4.5 50 Antioxidant (5 µM)

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.